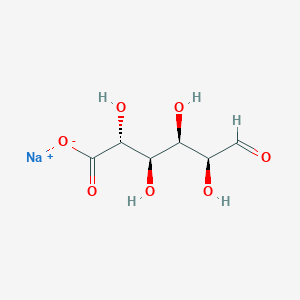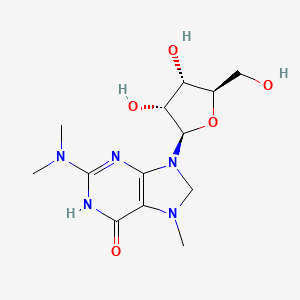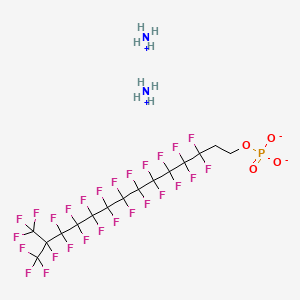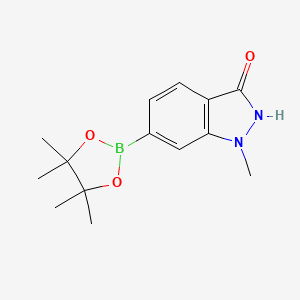
L-Glucuronic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glucuronic acid sodium salt: is a derivative of glucuronic acid, a sugar acid derived from glucose. It is commonly used in various biochemical and industrial applications due to its unique properties. The compound is highly water-soluble and plays a significant role in the metabolism of microorganisms, plants, and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Glucuronic acid sodium salt can be synthesized through the oxidation of glucose. The primary alcohol group of glucose is oxidized to form a carboxylic acid, resulting in glucuronic acid. This process can be catalyzed by enzymes or chemical oxidants .
Industrial Production Methods: Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness. Methods include single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture .
Chemical Reactions Analysis
Types of Reactions: L-Glucuronic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Enzymes like glucose oxidase or chemical oxidants such as nitric acid.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Glucuronic acid.
Reduction: Glucose.
Substitution: Various glucuronides depending on the nucleophile used.
Scientific Research Applications
Chemistry: L-Glucuronic acid sodium salt is used in the synthesis of various glucuronides, which are important in drug metabolism and detoxification processes .
Biology: It is involved in the process of glucuronidation, where it helps in the conjugation and elimination of toxins and drugs from the body .
Medicine: The compound is used in the treatment of liver diseases and hyperlipidemia due to its detoxifying properties .
Industry: this compound is used in the production of biodegradable polymers and as a precursor for various biochemical products .
Mechanism of Action
L-Glucuronic acid sodium salt exerts its effects primarily through the process of glucuronidation. This involves the conjugation of glucuronic acid with various endogenous and exogenous substances, increasing their water solubility and facilitating their excretion from the body. The enzyme UDP-glucuronosyltransferase (UGT) plays a crucial role in this process by transferring glucuronic acid from UDP-glucuronic acid to the target molecule .
Comparison with Similar Compounds
- D-Glucuronic acid
- Galacturonic acid
- Guluronic acid
- Iduronic acid
- Mannuronic acid
Uniqueness: L-Glucuronic acid sodium salt is unique due to its specific configuration and its role in the detoxification processes in the liver. It is more water-soluble compared to its counterparts, making it highly effective in biochemical applications .
Properties
Molecular Formula |
C6H9NaO7 |
|---|---|
Molecular Weight |
216.12 g/mol |
IUPAC Name |
sodium;(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5-;/m1./s1 |
InChI Key |
WNFHGZLVUQBPMA-BZWNWTOPSA-M |
Isomeric SMILES |
C(=O)[C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] |
Canonical SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-3-[(dimethylamino)methy]-2-methylpyridine](/img/structure/B12846627.png)

![4-(Trifluoromethyl)octahydro-1H-pyrido[1,2-a]pyrazin-1-one](/img/structure/B12846651.png)
![1-[2-(2,4-Dimethoxyphenyl)ethyl]-2,3-dimethylpiperidin-4-one oxalate](/img/structure/B12846655.png)
![3-Acetyl-8-bromoimidazo[1,2-a]pyridine](/img/structure/B12846668.png)





![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
